

# Spectroscopic Data of 2,2-Difluoroethyl Acetate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,2-Difluoroethyl acetate

Cat. No.: B075174

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2,2-Difluoroethyl acetate** (CAS No. 1550-44-3), a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. This document presents key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

## Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **2,2-Difluoroethyl acetate**, facilitating easy comparison and reference.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCl<sub>3</sub>) Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
5.88	Triplet of triplets (tt)	JHF = 54.0, JHH = 4.0	-CHF <sub>2</sub>
4.25	Triplet (t)	JHH = 4.0	-OCH <sub>2</sub> -
2.10	Singlet (s)	-	CH <sub>3</sub> -C(=O)-

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCl<sub>3</sub>) Frequency: 101 MHz

Chemical Shift (δ) ppm	Multiplicity (due to C-F coupling)	Coupling Constant (J) Hz	Assignment
169.8	Singlet (s)	-	C=O
112.5	Triplet (t)	JCF = 242.0	-CHF <sub>2</sub>
65.1	Triplet (t)	JCCF = 26.0	-OCH <sub>2</sub> -
20.6	Singlet (s)	-	CH <sub>3</sub> -C(=O)-

## <sup>19</sup>F NMR (Fluorine-19 Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCl<sub>3</sub>) Frequency: 376 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
-124.5	Triplet (t)	JFH = 54.0	-CF <sub>2</sub> H

## Infrared (IR) Spectroscopy Data

Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2990	Medium	C-H stretch (alkane)
1750	Strong	C=O stretch (ester)
1375	Medium	C-H bend (methyl)
1230	Strong	C-O stretch (ester)
1050	Strong	C-F stretch

## Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment Assignment
124	5	$[M]^+$ (Molecular Ion)
81	100	$[M - CH_3CO]^+$
63	15	$[CHF_2CH_2]^+$
51	95	$[CHF_2]^+$
43	80	$[CH_3CO]^+$

## Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

### NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation: Approximately 10-20 mg of **2,2-Difluoroethyl acetate** was dissolved in 0.6 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

$^1H$  NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 16 ppm.
- Acquisition Time: 2.0 s.
- Relaxation Delay: 1.0 s.

- Number of Scans: 16.

- Temperature: 298 K.

**<sup>13</sup>C NMR Acquisition:**

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 250 ppm.
- Acquisition Time: 1.0 s.
- Relaxation Delay: 2.0 s.
- Number of Scans: 1024.
- Temperature: 298 K.

**<sup>19</sup>F NMR Acquisition:**

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 200 ppm.
- Acquisition Time: 1.0 s.
- Relaxation Delay: 2.0 s.
- Number of Scans: 64.
- Temperature: 298 K.
- Reference: External CCl<sub>3</sub> at 0.0 ppm.

## Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory.

#### Procedure:

- A background spectrum of the clean, empty ATR crystal was recorded.
- A small drop of neat **2,2-Difluoroethyl acetate** was placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- The sample spectrum was recorded over the range of 4000-400  $\text{cm}^{-1}$ .
- A total of 32 scans were co-added at a resolution of 4  $\text{cm}^{-1}$ .
- The final spectrum was presented in transmittance mode.

## Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

#### GC Conditions:

- Column: HP-5MS (30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250  $^{\circ}\text{C}$ .
- Injection Volume: 1  $\mu\text{L}$  (split ratio 50:1).
- Oven Temperature Program: Initial temperature of 40  $^{\circ}\text{C}$  held for 2 minutes, then ramped at 10  $^{\circ}\text{C}/\text{min}$  to 200  $^{\circ}\text{C}$ .

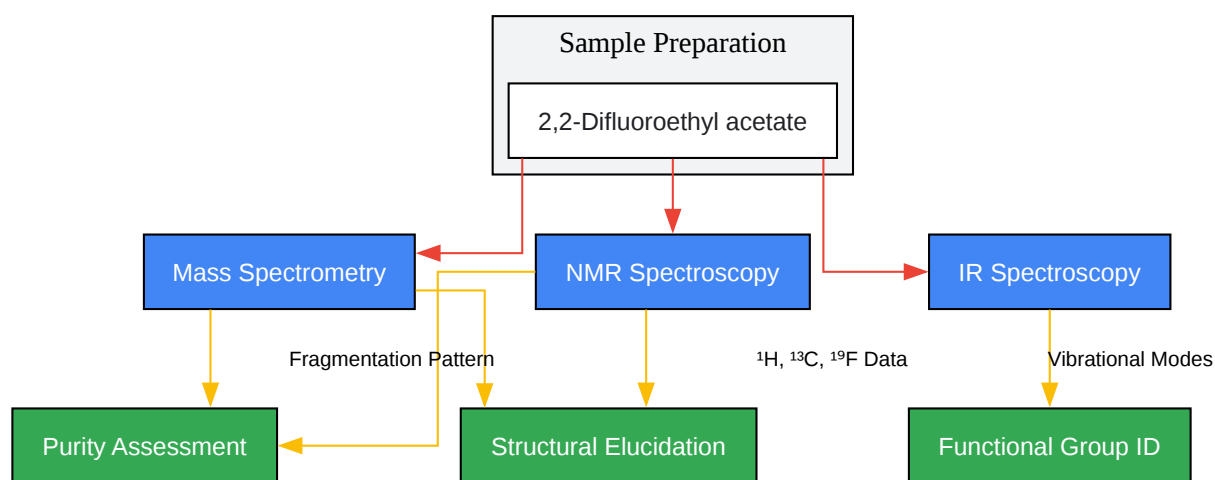
#### MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230  $^{\circ}\text{C}$ .
- Quadrupole Temperature: 150  $^{\circ}\text{C}$ .

- Mass Range:  $m/z$  35-300.

## Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of **2,2-Difluoroethyl acetate** is depicted in the following diagram.



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Caption: Workflow for the spectroscopic analysis of **2,2-Difluoroethyl acetate**.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)